[2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid
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Overview
Description
[2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid is a chemical compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . This compound is known for its unique structure, which includes a phenoxy group substituted with a methyl group, a propylsulfamoyl group, and an acetic acid moiety .
Preparation Methods
The synthesis of [2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The intermediate is then subjected to sulfonation and subsequent acylation to introduce the propylsulfamoyl and acetic acid groups, respectively . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
[2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[2-Methyl-4-(propylsulfamoyl)phenoxy]acetic acid can be compared with other similar compounds, such as:
[2-Methyl-4-(butylsulfamoyl)phenoxy]acetic acid: This compound has a butyl group instead of a propyl group, which may result in different chemical and biological properties.
[2-Methyl-4-(ethylsulfamoyl)phenoxy]acetic acid: The presence of an ethyl group instead of a propyl group can also influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-6-13-19(16,17)10-4-5-11(9(2)7-10)18-8-12(14)15/h4-5,7,13H,3,6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCJHWAYFWQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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